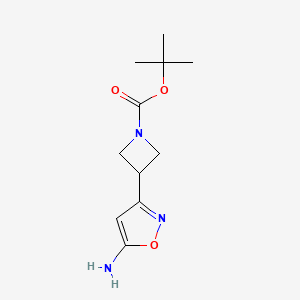
3-(1-Boc-3-azetidinyl)-5-aminoisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Boc-3-azetidinyl)-5-aminoisoxazole is a chemical compound that belongs to the class of azetidines and isoxazoles It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the azetidine ring and an amino group attached to the isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the azetidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Isoxazole Ring: The isoxazole ring is formed through cyclization reactions involving appropriate precursors, such as hydroxylamine and α,β-unsaturated carbonyl compounds.
Coupling of Azetidine and Isoxazole Rings: The final step involves coupling the Boc-protected azetidine with the isoxazole ring, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Boc-3-azetidinyl)-5-aminoisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group in the isoxazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Boc-3-azetidinyl)-5-aminoisoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Boc-3-azetidinyl)pyrrolidine
- 1-(1-Boc-3-azetidinyl)-5-bromopyrazole
- 4-(1-Boc-3-azetidinyl)aniline
Uniqueness
3-(1-Boc-3-azetidinyl)-5-aminoisoxazole is unique due to the presence of both azetidine and isoxazole rings in its structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H17N3O3 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
tert-butyl 3-(5-amino-1,2-oxazol-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)16-10(15)14-5-7(6-14)8-4-9(12)17-13-8/h4,7H,5-6,12H2,1-3H3 |
InChI-Schlüssel |
IMEKTZIUBDQCNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


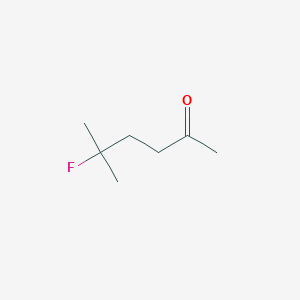

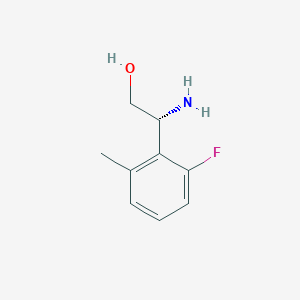

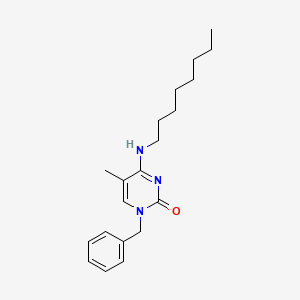
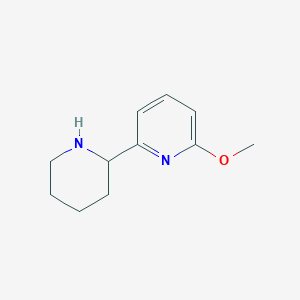
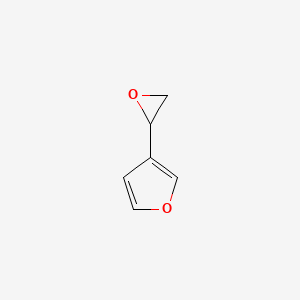


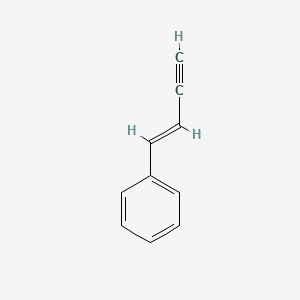
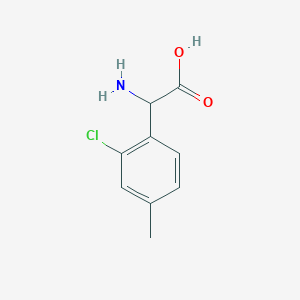
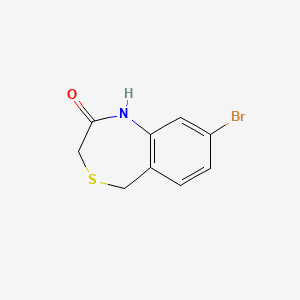

![2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B15323131.png)
